BENGHE Foundational & Exploratory

Check Availability & Pricing

7-Bromofuro[3,2-b]pyridine: Structural Analysis
& Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 7-Bromofuro[3,2-b]pyridine
Cat. No.: B13012966
Get Quote

Executive Summary

7-Bromofuro[3,2-b]pyridine (CAS: 1785355-34-1 for dihydro analog; aromatic core derived
from generic CAS 272-62-8 parent) is a privileged bicyclic scaffold in drug discovery.
Characterized by the fusion of a

-excessive furan ring and a

-deficient pyridine ring, this compound serves as a critical intermediate for installing
pharmacophores in the "7-position” (relative to the fused system), which corresponds to the 4-
position of the original pyridine ring.

This scaffold is increasingly prominent in the development of Cdc-like kinase (CLK) inhibitors,
Hedgehog pathway modulators, and bioisosteres of indole/azaindole systems. Its 7-bromo
substituent provides a versatile handle for palladium-catalyzed cross-coupling, allowing late-
stage diversification of the pyridine sector of the molecule.

Chemical Structure & Properties[1][2][3][4][5][6][7]
Nomenclature and Numbering
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The numbering of the furo[3,2-b]pyridine system follows IUPAC rules for fused heterocycles.
The oxygen atom is assigned position 1. The nitrogen atom, located in the pyridine ring, is
assigned position 4.

e Formula: C
H
BrNO

e Molecular Weight: 198.02 g/mol

o Core Geometry: Planar, aromatic bicyclic system (10
-electrons).

Structural Visualization

The diagram below illustrates the definitive numbering scheme and the electronic character of
the ring system. Note that the C7 position is adjacent to the bridgehead carbon (C7a) and is
electronically distinct from the furan positions.
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Figure 1: Numbering and reactivity map of 7-Bromofuro[3,2-b]pyridine. The C7-Br bond is
highlighted in yellow.

Physicochemical Profile

Property Value |/ Characteristic

Appearance Off-white to pale yellow solid

Solubility ?oluble in DMSO, DMF, DCM; sparingly soluble
in water.

LogP (Predicted) ~2.1 (Lipophilic due to Br)

H-Bond Acceptors 2 (N4, 01)

H-Bond Donors 0
Pyridine Ring:

-deficient (deactivated for
Electronic Nature Ar). Furan Ring:
-excessive (activated for

Ar).

Synthetic Methodologies

Synthesizing the 7-bromo derivative requires a de novo approach because direct bromination
of the parent furo[3,2-b]pyridine typically occurs on the electron-rich furan ring (C2/C3) rather
than the deactivated pyridine ring.

Retrosynthetic Analysis

The most reliable route involves constructing the furan ring onto a pre-functionalized pyridine
core. The precursor must be a 2,4-disubstituted-3-hydroxypyridine, where the substituent at
position 4 corresponds to the final C7-bromo group.

Protocol: Sonogashira Annulation Strategy
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This protocol describes the synthesis from 2-chloro-3-hydroxy-4-bromopyridine.

Step 1: Precursor Preparation

 Starting Material: 2-Chloro-3-pyridinol.

o Bromination: Regioselective bromination is challenging; however, starting with 2,4-dibromo-
3-hydroxypyridine (or commercially available 2-chloro-4-iodopyridin-3-ol equivalents) is
preferred.

o Reaction: The 4-position (para to OH, meta to N) is electronically accessible for halogenation
if the 2-position is blocked or via directed ortho-lithiation of a protected intermediate.

Step 2: Sonogashira Coupling & Cyclization This "one-pot" sequence installs the furan ring.

» Reagents: 2-Chloro-4-bromo-3-hydroxypyridine, Trimethylsilylacetylene (TMSA), PdCI

(PPh

)

(5 mol%), Cul (2 mol%), Et
N (3 eq), in DMF/THF.

» Conditions: Heat to 60—80 °C under Argon.

e Mechanism:

o Pd-catalyzed coupling occurs preferentially at the C2-ClI position (more activated due to
ortho-N) over the C4-Br, or requires careful stoichiometric control. Note: If C2 is | and C4
is Br, selectivity is guaranteed.

o In situ desilylation and intramolecular attack of the hydroxyl group on the alkyne closes the
ring.

Step 3: Purification

o Workup: Dilute with EtOAc, wash with brine.
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« Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the 7-
bromo derivative.[1][2]
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Figure 2: Synthetic workflow for the construction of the 7-bromo core.

Reactivity & Medicinal Chemistry Applications[2][3]
[6][71[9][10][11]

Functionalization at C7 (Pyridine Ring)

The C7-bromide is a versatile electrophile.

o Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install "tail" regions
typical of kinase inhibitors.

o Catalyst System: Pd(dppf)ClI
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or Pd

(dba)

IXPhos with K
CO

in Dioxane/H
0.

e Buchwald-Hartwig Amination: Installs amine solubilizing groups (e.g., morpholine,
piperazine).

o Significance: Crucial for modulating solubility and ADME properties in drug candidates.

Functionalization at C2 (Furan Ring)
The C2 proton is the most acidic (pKa ~28-30).

e Lithiation: Treatment with

-BuLi at -78 °C generates the C2-lithio species, which can be trapped with electrophiles
(aldehydes, halides).

o Application: Used to introduce "head" groups that interact with the hinge region of kinase
domains.

Biological Targets
e Cdc-like Kinases (CLKSs):

o Furo[3,2-b]pyridine derivatives act as ATP-competitive inhibitors. The planar core mimics
the adenine base of ATP.

o The 7-substituent often projects into the solvent-exposed region or a hydrophobic pocket,
improving selectivity over other kinases.

» Hedgehog (Hh) Signaling:
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o Derivatives have shown efficacy in modulating the Smoothened (SMO) receptor
downstream effectors.[3]

o Mechanism:[4] 3,5,7-trisubstituted analogs have been identified as potent modulators,
where the 7-position substitution is critical for potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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